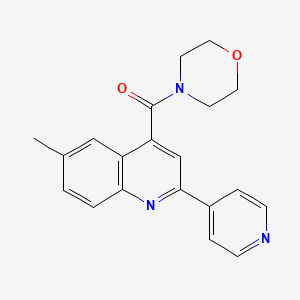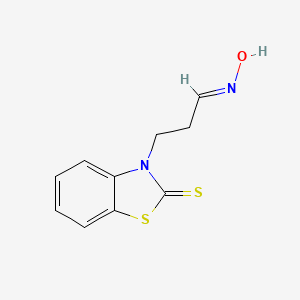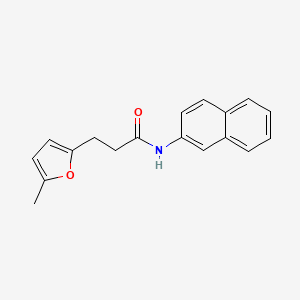
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that belongs to the class of organic compounds called nitrobenzenes. It is a yellow crystalline powder that has been widely used in scientific research due to its unique properties and potential applications.
科学的研究の応用
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide has been used in various scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-ligand interactions. It has been found to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide has also been used as a fluorescent probe to study the binding of ligands to proteins, such as human serum albumin.
作用機序
The mechanism of action of 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide involves the inhibition of enzymes by binding to their active sites. The nitro group of 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide can form hydrogen bonds with the amino acid residues of the enzyme, while the benzyl group can interact with the hydrophobic pockets of the enzyme. This results in a decrease in the activity of the enzyme, which can lead to the desired biological effect.
Biochemical and Physiological Effects:
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide has been found to exhibit a range of biochemical and physiological effects, depending on the target enzyme and the concentration of the compound. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of the neurotransmitter acetylcholine in the brain. This can result in improved cognitive function and memory retention. 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide has also been found to exhibit antitumor and anti-inflammatory activities, which may be due to its ability to inhibit certain enzymes involved in these processes.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide in lab experiments is its high potency and selectivity towards certain enzymes. This allows researchers to study the effects of enzyme inhibition on biological processes with greater precision and accuracy. However, one limitation of using 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for the research and development of 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide and related compounds. One area of interest is the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide and its analogs may also have potential applications in the field of cancer therapy, due to their antitumor activity. Another area of research is the investigation of the structure-activity relationship of 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide and related compounds, which can provide insights into the molecular mechanisms of enzyme inhibition and lead to the development of more potent and selective inhibitors.
合成法
The synthesis of 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-methylbenzylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then heated under reflux conditions to form the desired product, which is purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)9-17-15(19)13-7-6-12(18(20)21)8-14(13)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXLXAURNOOXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)


![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5857230.png)

![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)





![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)